

Spectroscopic Profile of 4-Nitro-2-picoline N-oxide: A Technical Guide

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Compound of Interest

Compound Name: 4-Nitro-2-picoline N-oxide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the versatile chemical intermediate, **4-Nitro-2-picoline N-oxide**. The following sections detail its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a valuable resource for its identification, characterization, and application in research and development.

Summary of Spectroscopic Data

The empirical formula for **4-Nitro-2-picoline N-oxide** is $C_6H_6N_2O_3$, with a molecular weight of approximately 154.12 g/mol. [1] The spectroscopic data presented below has been compiled from various spectral databases and literature sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectroscopy of **4-Nitro-2-picoline N-oxide** reveals a distinct set of signals corresponding to the protons of the picoline ring and the methyl group. The data is typically acquired in deuterated chloroform ($CDCl_3$).

Table 1: 1H NMR Spectroscopic Data of **4-Nitro-2-picoline N-oxide**

| Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---|------------------|------------|
| Data not explicitly found in search results | H-3 | |
| Data not explicitly found in search results | H-5 | |
| Data not explicitly found in search results | H-6 | |
| Data not explicitly found in search results | -CH ₃ | |

Note: Specific chemical shifts and coupling constants were not available in a tabular format in the search results. The assignments are based on the known structure of the molecule.

Infrared (IR) Spectroscopy

The FT-IR spectrum of **4-Nitro-2-picoline N-oxide**, typically recorded as a KBr pellet, exhibits characteristic absorption bands corresponding to its functional groups.

Table 2: FT-IR Spectroscopic Data of **4-Nitro-2-picoline N-oxide**

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-----------|---------------------------------------|
| ~1600 | Strong | Aromatic C=C stretching |
| ~1520 | Strong | Asymmetric NO ₂ stretching |
| ~1350 | Strong | Symmetric NO ₂ stretching |
| ~1250 | Strong | N-O stretching |
| ~850 | Medium | C-H out-of-plane bending |

Note: The exact peak positions may vary slightly depending on the sample preparation and instrument.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of **4-Nitro-2-picoline N-oxide** provides information about its molecular weight and fragmentation pattern.

Table 3: Mass Spectrometry Data of **4-Nitro-2-picoline N-oxide**

| m/z | Relative Intensity (%) | Assignment |
|-----|------------------------|--|
| 154 | ~100 | [M] ⁺ (Molecular ion) |
| 138 | Moderate | [M-O] ⁺ |
| 108 | Moderate | [M-NO ₂] ⁺ |
| 92 | Moderate | [M-O-NO ₂] ⁺ |
| 78 | High | [C ₅ H ₄ N] ⁺ |

Note: The fragmentation pattern is a prediction based on the structure and typical behavior of similar compounds under EI-MS conditions. The relative intensities are approximate.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

¹H NMR Spectroscopy

Objective: To obtain a high-resolution proton nuclear magnetic resonance spectrum of **4-Nitro-2-picoline N-oxide** for structural elucidation.

Materials:

- **4-Nitro-2-picoline N-oxide** sample
- Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
- 5 mm NMR tubes
- Pipettes and vials

Instrumentation:

- 400 MHz (or higher) NMR spectrometer

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Nitro-2-picoline N-oxide** in approximately 0.6 mL of CDCl_3 in a clean, dry vial.
- Transfer to NMR Tube: Using a pipette, transfer the solution to a 5 mm NMR tube to a depth of approximately 4-5 cm.
- Instrument Setup:
 - Insert the NMR tube into the spinner turbine and adjust the depth.
 - Place the sample in the NMR spectrometer.
 - Lock onto the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity.
- Data Acquisition:
 - Acquire the ^1H NMR spectrum using standard acquisition parameters. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID).
 - Phase the resulting spectrum.
 - Calibrate the chemical shift scale using the TMS signal at 0 ppm.
 - Integrate the signals to determine the relative proton ratios.

FT-IR Spectroscopy

Objective: To obtain the infrared absorption spectrum of **4-Nitro-2-picoline N-oxide** to identify its functional groups.

Materials:

- **4-Nitro-2-picoline N-oxide** sample
- Potassium bromide (KBr), IR grade, desiccated
- Agate mortar and pestle
- Pellet press and die

Instrumentation:

- Fourier Transform Infrared (FT-IR) spectrometer

Procedure:

- Sample Preparation (KBr Pellet):
 - Place approximately 1-2 mg of **4-Nitro-2-picoline N-oxide** and 100-200 mg of dry KBr powder into an agate mortar.
 - Grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained.
 - Transfer a portion of the powder into the pellet die.
 - Press the powder under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
- Background Spectrum: Place the KBr pellet holder (empty or with a blank KBr pellet) in the sample compartment of the FT-IR spectrometer and record a background spectrum.
- Sample Spectrum: Place the KBr pellet containing the sample in the holder and record the sample spectrum.

- **Data Processing:** The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of **4-Nitro-2-picoline N-oxide**.

Materials:

- **4-Nitro-2-picoline N-oxide** sample
- Volatile solvent (e.g., methanol or dichloromethane)

Instrumentation:

- Mass spectrometer equipped with an Electron Ionization (EI) source and a suitable mass analyzer (e.g., quadrupole or time-of-flight).

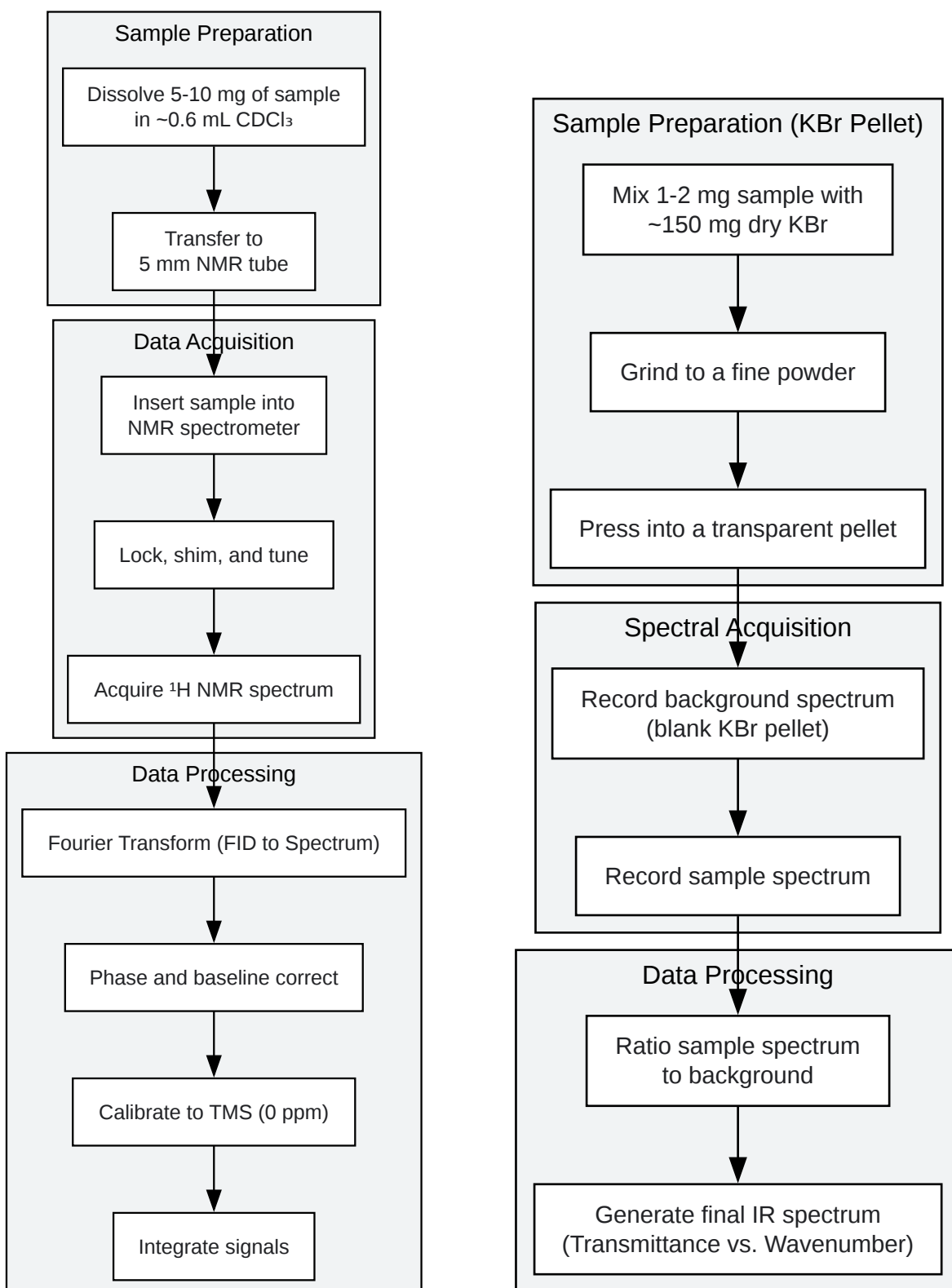
Procedure:

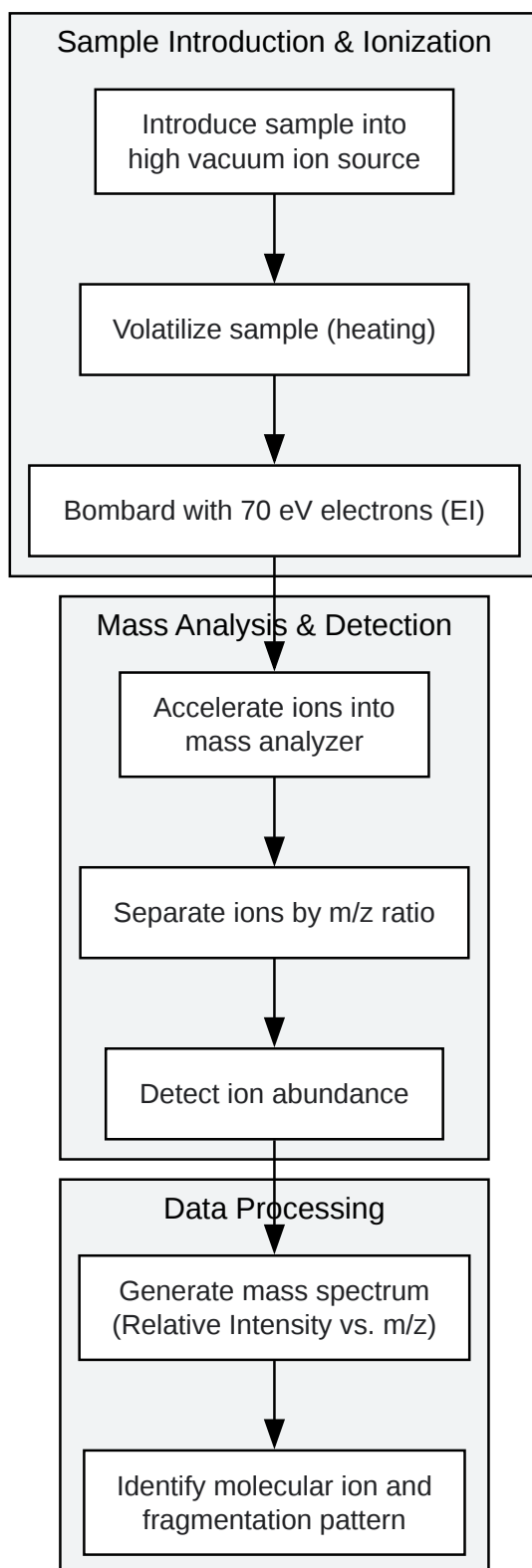
- **Sample Introduction:**
 - Dissolve a small amount of the sample in a volatile solvent.
 - Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC) inlet.
 - If using a direct insertion probe, the sample is placed in a capillary tube which is then inserted into the ion source and heated to volatilize the sample.
- **Ionization:** The volatilized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

- Detection: A detector records the abundance of each ion at a specific m/z value.
- Data Processing: The instrument software generates a mass spectrum, which is a plot of relative ion abundance versus m/z .

Visualizations

The following diagrams illustrate the experimental workflows for the spectroscopic techniques described.





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References

- 1. cheméo.com [cheméo.com]
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